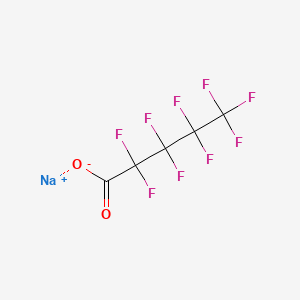

Sodium perfluorovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium perfluorovalerate, also known as sodium perfluoropentanoate, is a fluorinated organic compound belonging to the class of perfluoroalkyl substances (PFAS). It is characterized by its high thermal stability, chemical resistance, and low surface tension. The compound is typically found as a colorless crystalline powder and is known for its strong defatting properties and low surface tension. Its aqueous solutions are alkaline in nature .

Métodos De Preparación

Sodium perfluorovalerate can be synthesized through several methods:

Reaction with Sodium Hydroxide: Perfluoropentanoic acid is stirred magnetically while 2N aqueous sodium hydroxide is added dropwise until the pH reaches 5.

Reaction with Sodium Carbonate: Perfluoropentanoic acid reacts with sodium carbonate to form this compound.

Reaction with Sodium Bicarbonate: Similarly, perfluoropentanoic acid can react with sodium bicarbonate to produce this compound.

Análisis De Reacciones Químicas

Formation of Sodium Salt

Sodium perfluorovalerate is derived from perfluorovaleric acid (C₅F₉COOH) via neutralization with sodium hydroxide (NaOH):

C₅F₉COOH+NaOH→C₅F₉COONa+H₂O

The acid itself is synthesized through direct fluorination of precursors like n-octadecyl acetate or dimethyl adipate . The sodium salt formation ensures improved solubility and stability in aqueous systems.

Chemical Stability and Reactions

Perfluorinated compounds exhibit exceptional chemical inertness due to the strength of carbon-fluorine bonds. Key characteristics include:

-

Resistance to Hydrolysis/Oxidation : The C-F bond (bond dissociation energy ~485 kJ/mol) renders this compound resistant to hydrolysis under acidic or basic conditions .

-

Thermal Stability : Synthesis conditions (e.g., 19–23°C) suggest stability at moderate temperatures, though precise decomposition data are not explicitly detailed in sources .

-

Environmental Persistence : Perfluorinated acids like this compound are noted for their persistence in the environment due to their stability .

Environmental and Health Considerations

While not directly related to chemical reactions, toxicity studies highlight:

-

Toxicokinetics : Short-chain PFAS like this compound are eliminated faster in humans than longer-chain analogs (e.g., PFOA) .

-

Health Effects : Animal studies report reversible effects (e.g., hepatic hypertrophy, nasal lesions) at high doses, with NOAEL values established for related compounds .

Key Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-, sodium salt (1:1) |

| CAS Number | 2706-89-0 |

| Molecular Formula | C₅F₉NaO₂ |

| EC Number | 220-299-3 |

| Safety Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (GHS) |

Aplicaciones Científicas De Investigación

Sodium perfluorovalerate has a wide range of applications in scientific research and industry:

Biology and Medicine: Research into its biological effects is ongoing, particularly concerning its potential impacts on human health and the environment.

Industry: The compound is utilized in electroplating, textiles, paper manufacturing, petrochemicals, and metal surface treatment due to its anti-corrosive properties.

Mecanismo De Acción

The precise mechanism of action of sodium perfluorovalerate is not fully understood. it is known to interact with various molecular targets and pathways:

Molecular Targets: The compound’s fluorinated structure allows it to interact with lipid membranes and proteins, potentially disrupting normal cellular functions.

Pathways Involved: It may affect pathways related to lipid metabolism and cellular signaling, although further research is needed to elucidate these mechanisms.

Comparación Con Compuestos Similares

Sodium perfluorovalerate can be compared with other perfluorinated compounds, such as:

Sodium Perfluorohexanoate: Similar in structure but with a longer carbon chain, leading to different physical and chemical properties.

Sodium Perfluorooctanoate: Known for its use in industrial applications, it has a longer carbon chain and different environmental and health impacts.

Propiedades

Número CAS |

2706-89-0 |

|---|---|

Fórmula molecular |

C5HF9NaO2 |

Peso molecular |

287.04 g/mol |

Nombre IUPAC |

sodium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |

InChI |

InChI=1S/C5HF9O2.Na/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16); |

Clave InChI |

ARVFDUCSWBZZQC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |

SMILES canónico |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O.[Na] |

Key on ui other cas no. |

2706-89-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.